Norleucine tert-butyl ester hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Norleucine tert-butyl ester hydrochloride is a protected L-serine used in peptide synthesis, e.g. synthesis of glycopeptides and lipopeptides and preparation of amino-phospholipids . It is a neurotransmitter commonly used as an internal standard .

Synthesis Analysis

Tertiary butyl esters find large applications in synthetic organic chemistry. A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . Another method involves the preparation of t-butyl esters of Nα-protected amino acid from t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .Molecular Structure Analysis

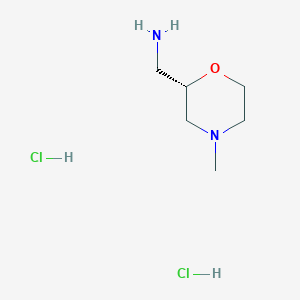

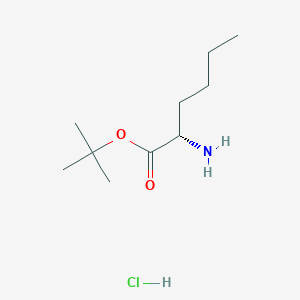

The molecular formula of this compound is C10H22ClNO2 . The InChI code is 1S/C10H21NO2/c1-5-6-7-8(11)9(12)13-10(2,3)4/h8H,5-7,11H2,1-4H3 .Chemical Reactions Analysis

Tert-butyl esters find large applications in synthetic organic chemistry. The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields . Aqueous phosphoric acid is an effective, environmentally benign, selective and mild reagent for the deprotection of tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers .科学的研究の応用

Asymmetric Synthesis and Medicinal Compounds

Norleucine tert-butyl ester hydrochloride, owing to its bulky and hydrophobic tert-butyl side chain, plays a significant role in the synthesis of enantiomerically pure compounds. It is particularly valuable in asymmetric synthesis, serving as a precursor or intermediate in the creation of various peptidic medicinal compounds. For example, (S)-tert-leucine, a closely related compound, has been incorporated into numerous anti-AIDS and -cancer compounds, highlighting the potential of similar compounds like this compound in pharmaceutical development (Bommarius et al., 1995).

Enzyme Inhibition Studies

Compounds structurally related to this compound have been used to study enzyme inhibition. For instance, diazoacetyl-dl-norleucine methyl ester has been used to inactivate pepsin, providing insights into the enzyme's active sites and mechanisms of action. This type of research can contribute to the understanding of enzyme function and the development of enzyme inhibitors as therapeutic agents (Rajagopalan et al., 1966).

Peptide Synthesis and Protease Assays

Norleucine derivatives, including tert-butyl esters, are instrumental in peptide synthesis, especially in the creation of chromogenic protease substrates. These substrates allow for the spectrophotometric detection of protease activity, which is crucial in understanding protease function and in developing protease inhibitors. The synthesis of oligopeptides containing norleucine for HIV-protease assays is a prime example of this application, demonstrating the role of norleucine derivatives in advancing virology and therapeutic research (Badalassi et al., 2002).

Polymer Science

In the field of polymer science, this compound and its derivatives contribute to the synthesis of novel polymers. For instance, amino acid-derived norbornene diester derivatives have been polymerized using ring-opening metathesis polymerization, leading to polymers with unique properties and potential applications in biotechnology and materials science (Sutthasupa et al., 2007).

作用機序

特性

IUPAC Name |

tert-butyl (2S)-2-aminohexanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2.ClH/c1-5-6-7-8(11)9(12)13-10(2,3)4;/h8H,5-7,11H2,1-4H3;1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWUGPFDZLBSQBJ-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)OC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119483-48-6 |

Source

|

| Record name | L-Norleucine, 1,1-dimethylethyl ester, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119483-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,5S)-1-[[(2S,5S)-2,5-diphenylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-diphenylpyrrolidine;tetrafluoroborate](/img/structure/B1149512.png)